molecular formula C12H14N4O B1521287 3-[5-(Piperidin-2-yl)-1,2,4-oxadiazol-3-yl]pyridine CAS No. 1036471-54-1

3-[5-(Piperidin-2-yl)-1,2,4-oxadiazol-3-yl]pyridine

Cat. No.: B1521287
CAS No.: 1036471-54-1
M. Wt: 230.27 g/mol
InChI Key: SOADWPCYWPCEDK-UHFFFAOYSA-N
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Description

3-[5-(Piperidin-2-yl)-1,2,4-oxadiazol-3-yl]pyridine is a heterocyclic compound that combines a piperidine ring, an oxadiazole ring, and a pyridine ring. This compound is of significant interest due to its potential applications in medicinal chemistry and material science. The unique structure of this compound allows it to interact with various biological targets, making it a promising candidate for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[5-(Piperidin-2-yl)-1,2,4-oxadiazol-3-yl]pyridine typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine derivatives or by cyclization reactions involving amines and aldehydes.

    Construction of the Oxadiazole Ring: The 1,2,4-oxadiazole ring is often formed through the cyclization of acylhydrazides with nitriles under acidic or basic conditions.

    Coupling of the Rings: The final step involves coupling the piperidine and oxadiazole rings with the pyridine ring. This can be achieved through various cross-coupling reactions, such as Suzuki or Heck reactions, using appropriate catalysts and conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions to maximize yield and purity, and implementing efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can target the oxadiazole ring, potentially converting it to amines or other reduced forms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (for electrophilic substitution) or organolithium compounds (for nucleophilic substitution) are commonly employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used

Scientific Research Applications

Chemistry

In chemistry, 3-[5-(Piperidin-2-yl)-1,2,4-oxadiazol-3-yl]pyridine is used as a building block for the synthesis of more complex molecules

Biology

Biologically, this compound has shown promise in interacting with specific enzymes and receptors, making it a candidate for drug development. Its ability to modulate biological pathways can be harnessed for therapeutic purposes, such as targeting specific diseases or conditions.

Medicine

In medicine, the compound’s potential as a drug candidate is being explored. Its interactions with biological targets suggest it could be developed into treatments for various diseases, including neurological disorders, cancers, and infectious diseases.

Industry

Industrially, the compound can be used in the development of new materials with unique properties. Its structural features allow for the creation of polymers, coatings, and other materials with enhanced performance characteristics.

Mechanism of Action

The mechanism of action of 3-[5-(Piperidin-2-yl)-1,2,4-oxadiazol-3-yl]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and influencing various biological pathways. For example, it may inhibit or activate enzymes involved in critical metabolic processes, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    3-[5-(Piperidin-2-yl)-1,2,4-thiadiazol-3-yl]pyridine: Similar in structure but contains a thiadiazole ring instead of an oxadiazole ring.

    3-[5-(Piperidin-2-yl)-1,2,4-triazol-3-yl]pyridine: Contains a triazole ring, offering different reactivity and biological activity.

    3-[5-(Piperidin-2-yl)-1,2,4-oxadiazol-3-yl]benzene: Similar structure but with a benzene ring instead of a pyridine ring.

Uniqueness

The uniqueness of 3-[5-(Piperidin-2-yl)-1,2,4-oxadiazol-3-yl]pyridine lies in its combination of the piperidine, oxadiazole, and pyridine rings. This unique structure provides a distinct set of chemical and biological properties, making it a valuable compound for research and development in various fields.

Properties

IUPAC Name

5-piperidin-2-yl-3-pyridin-3-yl-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O/c1-2-7-14-10(5-1)12-15-11(16-17-12)9-4-3-6-13-8-9/h3-4,6,8,10,14H,1-2,5,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOADWPCYWPCEDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)C2=NC(=NO2)C3=CN=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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